3,5-Dimethylphenyllithium
Description
3,5-Dimethylphenyllithium is an organolithium reagent characterized by two methyl substituents at the 3- and 5-positions of the benzene ring. This compound is widely utilized in synthetic organic chemistry for its nucleophilic reactivity, particularly in cross-coupling and transmetalation reactions. Its structure imparts unique steric and electronic properties, distinguishing it from other aryllithium derivatives. The meta-substituted methyl groups reduce steric hindrance compared to ortho-substituted analogs, enabling selective reactivity in complex reaction systems .
Properties
CAS No. |
95070-94-3 |
|---|---|
Molecular Formula |
C8H9Li |
Molecular Weight |
112.1 g/mol |
IUPAC Name |
lithium;1,3-dimethylbenzene-5-ide |
InChI |
InChI=1S/C8H9.Li/c1-7-4-3-5-8(2)6-7;/h4-6H,1-2H3;/q-1;+1 |
InChI Key |
GGJTZEJKXAPDHY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CC(=C[C-]=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Reactivity Differences with 2,6-Dimethylphenyllithium
The positional isomerism between 3,5-dimethylphenyllithium and 2,6-dimethylphenyllithium significantly impacts their chemical behavior. Key differences include:
| Property | This compound | 2,6-Dimethylphenyllithium |
|---|---|---|
| Substituent Positions | Meta (3,5-) | Ortho (2,6-) |
| Steric Hindrance | Lower due to meta substitution | Higher due to proximal ortho groups |
| Reactivity with Cp₂ZrCl₂ | Reacts preferentially | Unreactive under same conditions |
| Transmetalation Selectivity | Forms diarylzirconium species | Remains unreacted for later steps |
In a chemoselective transmetalation study, this compound reacted with Cp₂ZrCl₂ to yield a less reactive diarylzirconium intermediate, while 2,6-dimethylphenyllithium remained untouched. This selectivity enables sequential functionalization in multi-step syntheses .
Comparison with Other Aryllithium Reagents
- Phenyllithium (Unsubstituted) : Lacks methyl groups, leading to higher electrophilicity but lower steric protection. This makes it more reactive but less selective in crowded reaction environments.
- 3,5-Dimethoxybenzyllithium : Electron-donating methoxy groups enhance nucleophilicity but introduce different steric profiles, altering substrate compatibility.
- 3,5-Dimethylbenzoic Acid Derivatives: While structurally related, these lack the lithium center, rendering them non-nucleophilic and more suited for acid-base or coordination chemistry (e.g., in nickel(II) complexes, as seen in ).
Thermodynamic and Kinetic Considerations
This compound’s lower steric strain compared to ortho-substituted analogs reduces activation barriers in transmetalation. For example, its reaction with Cp₂ZrCl₂ proceeds without competitive side reactions, a critical advantage in catalysis and polymer chemistry. In contrast, bulkier analogs like 2,6-dimethylphenyllithium exhibit slower kinetics due to steric clashes with electrophiles.
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